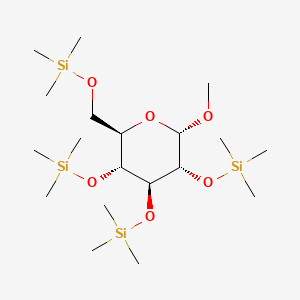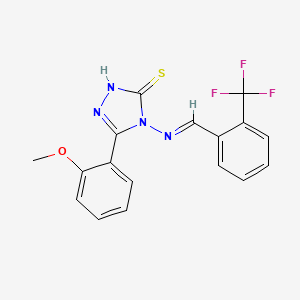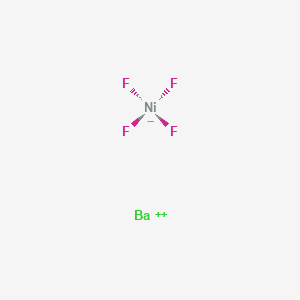
2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2-(4-chlorophenyl)-2-oxoethyl group and a 2-(3,4-dimethylphenyl) group at the 4-carboxylate position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the 2-(4-Chlorophenyl)-2-oxoethyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the quinoline is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 2-(3,4-Dimethylphenyl) Group: The final step involves esterification, where the carboxylate group of the quinoline is reacted with 3,4-dimethylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the 3,4-dimethylphenyl ring, forming corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the 2-(4-chlorophenyl)-2-oxoethyl moiety can yield the corresponding alcohol.
Substitution: The chloro group on the 4-chlorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids derived from the oxidation of methyl groups.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Amines or thiols substituted at the chloro position.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoline derivatives are known to interact with DNA and enzymes, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial and anticancer effects.
Molecular Targets and Pathways
DNA: Intercalation into DNA strands, preventing replication and transcription.
Enzymes: Inhibition of key enzymes such as topoisomerases and kinases, which are essential for cell division and survival.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-6-phenylisonicotinate
- 2-(4-Methoxyphenyl)-6-phenylisonicotinate
- 2-(3-Bromophenyl)-6-phenylisonicotinate
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the 4-chlorophenyl and 3,4-dimethylphenyl groups enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C26H20ClNO3 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H20ClNO3/c1-16-7-8-19(13-17(16)2)24-14-22(21-5-3-4-6-23(21)28-24)26(30)31-15-25(29)18-9-11-20(27)12-10-18/h3-14H,15H2,1-2H3 |
InChIキー |
VFQKXLJRHVPSFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)



![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)




![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)

![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
